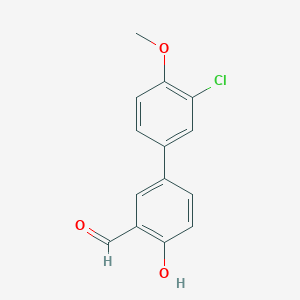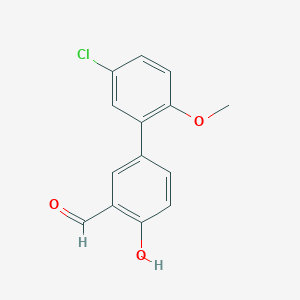
5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% (5-CMPF), is a synthetic phenol derivative with a wide range of applications in the fields of scientific research, laboratory experiments, and drug development. 5-CMPF has been used for its unique properties, such as its ability to act as an inhibitor for certain enzymes, its reactivity with other chemicals, and its ability to form strong complexes with certain molecules. In
Mécanisme D'action
The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% acts as an inhibitor of certain enzymes, such as phospholipase A2 and cyclooxygenase-2. In addition, it is believed that 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% may act as a ligand for certain proteins and may interact with other molecules in the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% are not well understood. However, it is believed that 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% may act as an inhibitor of certain enzymes, such as phospholipase A2 and cyclooxygenase-2. In addition, it is believed that 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% may affect the structure of proteins and may interact with other molecules in the cell.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% in lab experiments include its ability to act as an inhibitor of certain enzymes, its reactivity with other chemicals, and its ability to form strong complexes with certain molecules. The limitations of using 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% in lab experiments include its limited availability and its potential toxicity.
Orientations Futures
There are a number of potential future directions for research involving 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95%. These include further research into its mechanism of action, its biochemical and physiological effects, its potential applications in drug development, and its potential uses in other fields, such as biotechnology and materials science. In addition, further research into the synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% and its potential toxicity is needed.
Méthodes De Synthèse
The synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% is a multi-step process that begins with the reaction of 3-chloro-4-methoxyphenol (CMP) and formaldehyde. CMP is reacted with formaldehyde in an acidic medium, such as sulfuric acid, to form a phenol-formaldehyde condensation product. This product is then treated with an alkali, such as sodium hydroxide, to form 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95%. The reaction is shown below:
CMP + HCHO → Phenol-formaldehyde condensation product → 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% + NaOH
Applications De Recherche Scientifique
5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. For example, it has been used as an inhibitor of certain enzymes, such as phospholipase A2 and cyclooxygenase-2. It has also been used in the synthesis of a variety of compounds, including polymers and pharmaceuticals. In addition, 5-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% has been used in the study of the mechanism of action of various drugs and as a tool to study the structure of proteins.
Propriétés
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14-5-4-9(6-12(14)15)10-2-3-11(8-16)13(17)7-10/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEMYZJBCDBVCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685263 |
Source


|
| Record name | 3'-Chloro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261919-26-9 |
Source


|
| Record name | 3'-Chloro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Formyl-6-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378547.png)
![2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378553.png)




![2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378578.png)


